Tetrapentylammonium chloride

Catalog No.
S572472
CAS No.
4965-17-7
M.F
C20H44ClN
M. Wt
334 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrapentylammonium chloride

CAS Number

4965-17-7

Product Name

Tetrapentylammonium chloride

IUPAC Name

tetrapentylazanium;chloride

Molecular Formula

C20H44ClN

Molecular Weight

334 g/mol

InChI

InChI=1S/C20H44N.ClH/c1-5-9-13-17-21(18-14-10-6-2,19-15-11-7-3)20-16-12-8-4;/h5-20H2,1-4H3;1H/q+1;/p-1

InChI Key

SXAWRMKQZKPHNJ-UHFFFAOYSA-M

SMILES

CCCCC[N+](CCCCC)(CCCCC)CCCCC.[Cl-]

Synonyms

tetrapentylammonium, tetrapentylammonium bromide, tetrapentylammonium chloride, tetrapentylammonium hydrogen sulfate, tetrapentylammonium hydroxide, tetrapentylammonium iodide, tetrapentylammonium ion, tetrapentylammonium metaphosphate (3:1), tetrapentylammonium metaphosphate (4:1), tetrapentylammonium monopicrate, tetrapentylammonium nitrate, tetrapentylammonium perchlorate

Canonical SMILES

CCCCC[N+](CCCCC)(CCCCC)CCCCC.[Cl-]

Biological Research:

Tetrapentylammonium chloride (TPACl) finds application in various biological research areas due to its unique properties:

  • Ion Channel Modulation: TPACl acts as a cationic channel blocker, affecting the flow of charged ions (cations) across cell membranes. This property allows researchers to study the function and roles of different ion channels in various biological processes, such as nerve impulse transmission, muscle contraction, and hormonal signaling.
  • Membrane Potential Studies: TPACl can alter the electrical potential across cell membranes. This allows researchers to investigate the role of membrane potential in various cellular functions, such as excitability, secretion, and communication between cells.
  • Cellular Uptake and Release Studies: TPACl's positively charged nature allows it to interact with and sometimes be taken up by cells. This property can be used to study the mechanisms of cellular uptake and release of various molecules, including drugs and other bioactive compounds.

Neuroscience Research:

TPACl is particularly valuable in neuroscience research due to its ability to:

  • Block specific potassium channels: This allows researchers to study the specific roles of these channels in neuronal function, such as action potential generation, neurotransmitter release, and synaptic transmission.
  • Investigate neurodegenerative diseases: TPACl can be used to study the dysfunction of ion channels in various neurodegenerative diseases like Alzheimer's and Parkinson's disease, aiding researchers in understanding the disease mechanisms and developing potential therapeutic strategies.

Other Applications:

Beyond biological and neurological research, TPACl finds uses in other scientific research areas:

  • Material Science: TPACl can be used in the development of ion-selective electrodes and membranes for various applications, such as sensor technology and environmental monitoring.
  • Analytical Chemistry: TPACl can be employed in chromatography techniques to separate and analyze various charged molecules.

Tetrapentylammonium chloride is a quaternary ammonium salt with the chemical formula C20H44ClN\text{C}_{20}\text{H}_{44}\text{ClN} and a molecular weight of approximately 334.023 g/mol. It consists of a central nitrogen atom bonded to four pentyl groups, making it a significant compound in various chemical applications. This compound is typically encountered as a white crystalline solid, soluble in polar solvents, and exhibits hygroscopic properties, meaning it can absorb moisture from the environment

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The mechanism of action of TPAC depends on the specific research application. Here are two common mechanisms:

  • Potassium Channel Blocker: TPAC can block specific types of potassium channels in cells, affecting nerve and muscle function []. This property makes it useful in studying ion channel physiology and neuromuscular disorders.
  • Membrane Permeant Cation: Due to its amphiphilicity, TPAC can penetrate cell membranes. This allows researchers to introduce charged molecules or probes into cells for various studies, including investigating intracellular processes [].
Typical of quaternary ammonium salts. Notably, it can participate in nucleophilic substitution reactions due to the presence of the chloride ion. For instance, in the presence of nucleophiles, the chloride can be replaced by other anions, such as bromide or iodide.

An example reaction is:

R4N+Cl+XR4N+X+Cl\text{R}_4\text{N}^+\text{Cl}^-+\text{X}^-\rightarrow \text{R}_4\text{N}^+\text{X}^-+\text{Cl}^-

where X\text{X}^- represents another halide ion .

The synthesis of tetrapentylammonium chloride typically involves the alkylation of a suitable amine precursor. Common methods include:

  • Direct Alkylation: Reacting pentyl bromide or iodide with trimethylamine under basic conditions.

    N CH3 3+4C5H11BrN C5H11 4++4Br\text{N CH}_3\text{ }_3+4\text{C}_5\text{H}_{11}\text{Br}\rightarrow \text{N C}_5\text{H}_{11}\text{ }_4^++4\text{Br}^-
  • Ion Exchange: Utilizing an existing quaternary ammonium salt and exchanging its counterion with chloride.

These methods allow for the efficient production of tetrapentylammonium chloride in laboratory settings .

Tetrapentylammonium chloride finds various applications across different fields:

  • Phase Transfer Catalysis: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between reactants in different phases.
  • Biocides: Due to its antimicrobial properties, it is employed in formulations aimed at controlling microbial growth.
  • Electrolytes: It serves as an electrolyte in electrochemical applications.

These applications highlight its versatility and importance in both industrial and laboratory contexts

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Studies on the interactions of tetrapentylammonium chloride with biomolecules have been limited but suggest potential effects on membrane integrity and protein function. Its ability to penetrate lipid bilayers indicates that it may alter membrane dynamics, which could have implications for drug delivery systems and antimicrobial activity. Further research is necessary to elucidate these interactions fully .

Tetrapentylammonium chloride belongs to a class of compounds known as quaternary ammonium salts. Below are some similar compounds for comparison:

Compound NameChemical FormulaMolecular WeightUnique Features
Tetramethylammonium chlorideC4H12ClN\text{C}_4\text{H}_{12}\text{ClN}137.59 g/molSmallest quaternary ammonium salt
Tetraethylammonium chlorideC8H20ClN\text{C}_8\text{H}_{20}\text{ClN}164.67 g/molCommonly used in organic synthesis
Tetrabutylammonium chlorideC16H36ClN\text{C}_{16}\text{H}_{36}\text{ClN}283.93 g/molLarger alkyl groups enhance lipophilicity

Uniqueness of Tetrapentylammonium Chloride

Tetrapentylammonium chloride is unique due to its larger pentyl groups compared to other quaternary ammonium salts like tetramethylammonium or tetraethylammonium chlorides. This structural difference contributes to its distinct physical properties and potential applications, particularly in phase transfer catalysis and biocidal formulations

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Related CAS

15959-61-2 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (97.56%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (92.68%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

4965-17-7

General Manufacturing Information

1-Pentanaminium, N,N,N-tripentyl-, chloride (1:1): INACTIVE

Dates

Modify: 2023-08-15

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